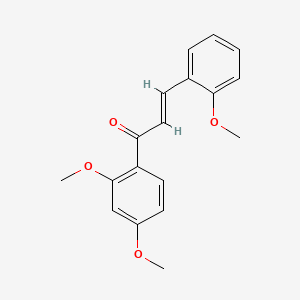

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-9-10-15(18(12-14)22-3)16(19)11-8-13-6-4-5-7-17(13)21-2/h4-12H,1-3H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESXCRLMOFOGIN-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62536-70-3 | |

| Record name | 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062536703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is often studied for its potential therapeutic applications.

Medicine

Due to its biological activities, (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is investigated for its potential use in the development of new drugs and pharmaceuticals.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Molecular Geometry and Substituent Effects

The compound’s bond lengths and angles align with related chalcones. For example:

- The C=C bond in the α,β-unsaturated ketone system is ~1.32 Å, consistent with (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (1.31 Å) .

- The dihedral angle between the A- and B-rings is influenced by methoxy substituents, similar to (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, where steric and electronic effects dictate planarity .

Key Substituent Comparisons :

- 2,4-Dimethoxy vs.

- 2-Methoxy vs.

Physicochemical Properties

The target compound’s higher molecular weight compared to non-styryl derivatives (e.g., A2 ) suggests increased steric bulk, which may impact membrane permeability.

Anticancer Potential

Chalcones with methoxy substituents demonstrate potent anticancer activity. For example:

- Compound 4d (IC50: 2.1–3.8 µM against oral squamous carcinoma cells) outperforms simpler analogs, likely due to the 4-hydroxystyryl extension enhancing π-π stacking with cellular targets.

- The target compound lacks this extension, suggesting lower potency but possibly improved metabolic stability due to reduced oxidative susceptibility.

Antioxidant and Anti-inflammatory Effects

Antimalarial Activity

Chalcones with aminophenyl groups, such as (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, inhibit PfFd-PfFNR interaction by 38.16% . The target compound’s lack of an amino group may limit similar activity but could be optimized via structural hybridization.

Pharmacokinetic Considerations

While pharmacokinetic data for the target compound are unavailable, related chalcones show:

Biological Activity

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. This article delves into its biological activity, examining its effects on cancer cells, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 298.34 g/mol

- CAS Number : 62536-70-3

The compound's structure features two methoxy-substituted phenyl groups attached to a prop-2-en-1-one backbone, which is characteristic of chalcones.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this specific compound. The biological activity can be summarized as follows:

- Cell Cycle Arrest :

- Induction of Apoptosis :

- Reactive Oxygen Species (ROS) Generation :

In Vitro Studies

Structure-Activity Relationship (SAR)

The biological activity of chalcones is influenced by their structural components. Variations in the methoxy groups and phenyl substitutions can significantly affect their potency against cancer cells. For example, substituting methoxy groups with ethoxy groups has shown improved anticancer activity in related compounds .

Case Studies

- Chalcone Derivatives in Cancer Treatment :

- Combination Therapies :

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. For example:

- React 2,4-dimethoxyacetophenone with 2-methoxybenzaldehyde in ethanol under basic conditions (e.g., NaOH or KOH).

- Monitor reaction progress using TLC and purify via recrystallization or column chromatography . Optimization involves adjusting solvent polarity, base strength, and reaction time to maximize yield. IR and NMR should confirm enone formation (C=O stretch ~1650 cm⁻¹, conjugated C=C stretch ~1600 cm⁻¹) .

Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed experimentally?

- Single-crystal XRD : Directly determines spatial arrangement (e.g., bond angles and torsion angles between aromatic rings and the enone system) .

- ¹H NMR : Trans coupling constants (J = 12–16 Hz) between Hα and Hβ protons confirm the trans (E) configuration .

Q. What spectroscopic techniques are critical for structural characterization?

- IR Spectroscopy : Identifies carbonyl (C=O) and conjugated C=C stretches.

- ¹H/¹³C NMR : Assigns methoxy groups (δ 3.7–4.0 ppm for OCH₃), aromatic protons, and enone protons.

- HR-MS : Validates molecular formula via exact mass analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?

- Use Gaussian 03/B.03 software with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate UV-Vis, IR, and NMR spectra.

- Compare experimental λmax (UV) and vibrational frequencies with DFT-predicted values. Discrepancies >5% may indicate solvent effects or crystal packing influences .

- Example: Experimental λmax at 350 nm vs. DFT-predicted 345 nm (error = 1.4%) .

Q. What methodologies are used to analyze the compound’s antimicrobial activity, and how can false positives be minimized?

- Agar well diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 50–200 µg/mL.

- MIC determination : Use broth microdilution with resazurin dye for viability assessment.

- Controls : Include DMSO solvent controls and standard antibiotics (e.g., ampicillin) to rule out solvent toxicity .

Q. How do substituent positions (2,4-dimethoxy vs. 2-methoxy) influence electronic properties and reactivity?

- HOMO-LUMO analysis : Electron-donating methoxy groups lower HOMO energy (-5.2 eV vs. -5.8 eV for unsubstituted chalcones), enhancing nucleophilic reactivity .

- Global reactivity descriptors : Calculate chemical hardness (η = [I−A]/2) and electrophilicity index (ω = μ²/2η) to predict sites for electrophilic attack .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

- Temperature-dependent XRD : Compare unit cell parameters at 100 K vs. 298 K to identify thermal expansion effects.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing differences .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.